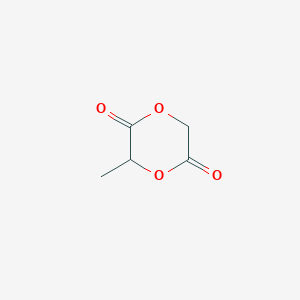

3-Methyl-1,4-dioxane-2,5-dione

Cat. No. B3053980

Key on ui cas rn:

57321-93-4

M. Wt: 130.1 g/mol

InChI Key: MVXNGTMKSZHHCO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05371001

Procedure details

2-Methoxy-2-oxoethyl lactate (123 mg, 0.76 mmol), prepared as described in Example 1, was added to 25 mL of refluxing toluene containing (1S)-(+)-10-camphor-sulfonic acid (8.8 mg, 0.038 mmol). The refluxing toluene was made to pass through ca. 8 mL of crushed molecular sieves (type 4A) before returning to the reaction vessel. After 6 hr, the reaction mixture was cooled to room temperature, applied to a 40 mL silica gel column equilibrated in toluene and eluted with ethyl acetate. The ethyl acetate was evaporated and the title compound was identified as a component of the recovered material by GC (Method A) and GC/MS: HRMS calcd for C5H6O4 130.0266, obsd 130.0265.

[Compound]

Name

4A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][C:8]([O:10]C)=[O:9])(=[O:5])[CH:2]([CH3:4])O.[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>C1(C)C=CC=CC=1>[CH3:4][CH:2]1[O:10][C:8](=[O:9])[CH2:7][O:6][C:1]1=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

123 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C)(=O)OCC(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

8.8 mg

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

Step Three

[Compound]

|

Name

|

4A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

eluted with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethyl acetate was evaporated

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |